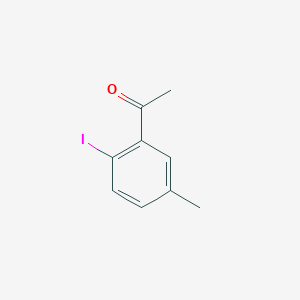
1-(2-Iodo-5-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodo-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H9IO It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodo-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 5-methylacetophenone. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the 2-position of the phenyl ring. The reaction is carried out under controlled conditions to ensure selective iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodo-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid, typically in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, usually in anhydrous solvents.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-(2-amino-5-methylphenyl)ethanone or 1-(2-thio-5-methylphenyl)ethanone.
Oxidation: 1-(2-Iodo-5-methylphenyl)acetic acid.
Reduction: 1-(2-Iodo-5-methylphenyl)ethanol.
Scientific Research Applications
1-(2-Iodo-5-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom can enhance the compound’s reactivity and binding affinity, influencing its biological activity.
Comparison with Similar Compounds
1-(2-Methylphenyl)ethanone: Lacks the iodine substitution, resulting in different chemical and biological properties.
1-(2-Iodo-4-methylphenyl)ethanone: Similar structure but with the iodine atom at the 4-position, leading to variations in reactivity and applications.
1-(2-Iodo-5-chlorophenyl)ethanone:
Uniqueness: 1-(2-Iodo-5-methylphenyl)ethanone is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring. This arrangement imparts distinct chemical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(2-iodo-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9IO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,1-2H3 |
InChI Key |
SPZKYRILUWASPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



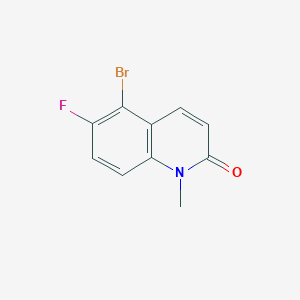
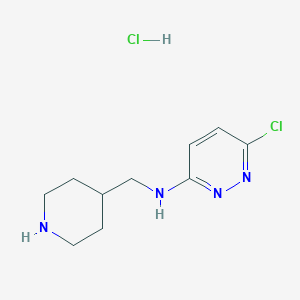

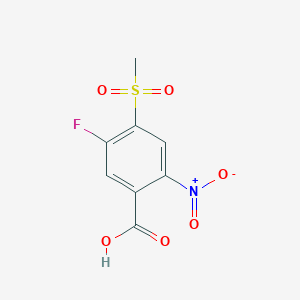

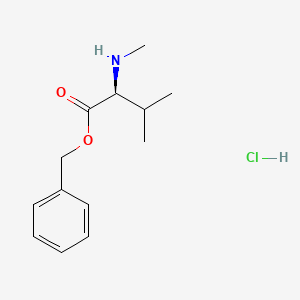

![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)

![methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)
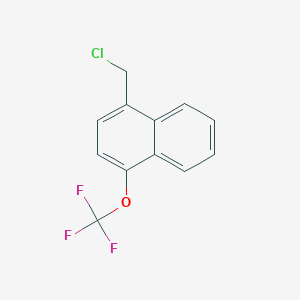
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)
